![molecular formula C18H22Cl2NO3P B284822 2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidoate](/img/structure/B284822.png)
2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidoate is a chemical compound that belongs to the class of phosphonamidates. This compound is characterized by the presence of a phosphonamidate group attached to a 2,4-dichlorophenyl ring and a 4-(pentyloxy)phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidoate typically involves the reaction of 2,4-dichlorophenyl phosphonochloridate with 4-(pentyloxy)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of phosphonamidate derivatives with reduced functional groups.
Substitution: Formation of substituted phosphonamidates with different nucleophiles.
Aplicaciones Científicas De Investigación
2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other phosphonamidate compounds.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can lead to the modulation of various biochemical pathways, making it useful in research related to enzyme inhibition and drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dichlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidate
- 2,4-dichlorophenyl P-methyl-N-(4-ethoxyphenyl)phosphonamidate
Uniqueness
2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidoate is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are desired .
Propiedades
Fórmula molecular |
C18H22Cl2NO3P |
|---|---|
Peso molecular |
402.2 g/mol |
Nombre IUPAC |
N-[(2,4-dichlorophenoxy)-methylphosphoryl]-4-pentoxyaniline |
InChI |
InChI=1S/C18H22Cl2NO3P/c1-3-4-5-12-23-16-9-7-15(8-10-16)21-25(2,22)24-18-11-6-14(19)13-17(18)20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22) |
Clave InChI |
PAVRKJHRZQUJPA-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)NP(=O)(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)NP(=O)(C)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B284739.png)
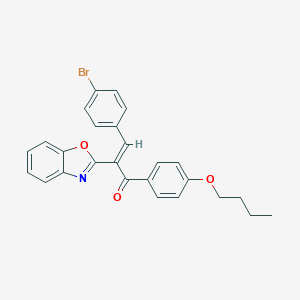
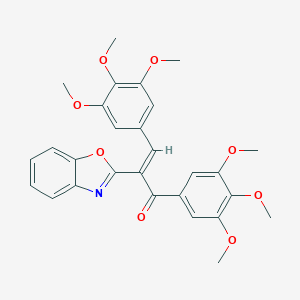
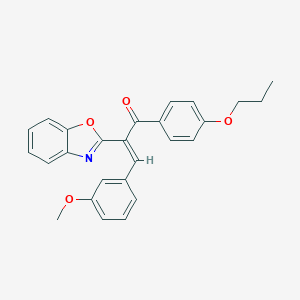
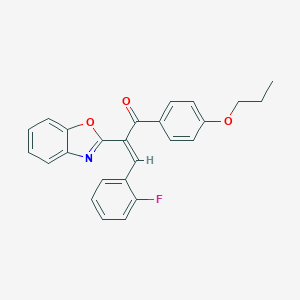
![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)
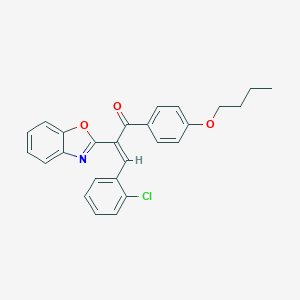
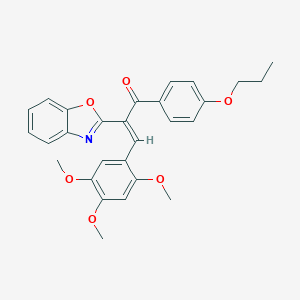
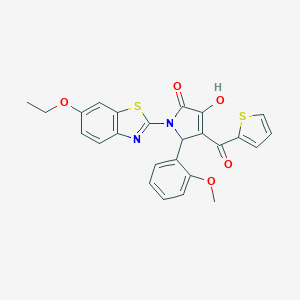
![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B284769.png)
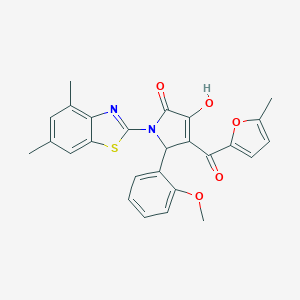
![4-bromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one](/img/structure/B284773.png)
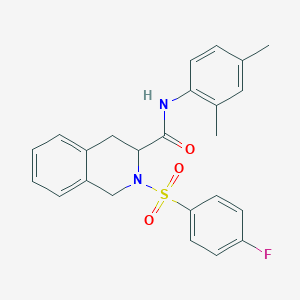
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B284779.png)
